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Compound of Interest

Compound Name: 4-(2-Chloroethoxy)phenol

CAS No.: 100238-55-9

Cat. No.: B012394

Get Quote

Technical Guide: 4-(2-Chloroethoxy)phenol
A Bifunctional Scaffold for Medicinal Chemistry & Linker Design[1]

CAS Number: 100238-55-9 Molecular Formula: C₈H₉ClO₂ Molecular Weight: 172.61 g/mol [1]

[2][3][4][5]

Part 1: Executive Summary & Molecular
Architecture[1]
4-(2-Chloroethoxy)phenol is a high-value bifunctional building block characterized by two

distinct reactive centers: a nucleophilic phenolic hydroxyl group and an electrophilic alkyl

chloride.[1] This dual nature makes it a "privileged scaffold" in drug discovery, particularly for

synthesizing phenoxyethyl-amine motifs found in GPCR ligands (e.g., beta-blockers,

antipsychotics) and as a rigid linker in PROTAC (Proteolysis Targeting Chimera) design.[1]

Its utility lies in the ability to selectively functionalize one end of the molecule without disturbing

the other, provided specific pH and solvent conditions are maintained.[1]

Physicochemical Profile[1][5][6][7][8][9][10][11]
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Property Value Context for Application

Appearance
White to off-white crystalline

solid

High purity required to avoid

coloration in dye synthesis.[1]

Melting Point 48–52 °C (Lit.)
Low melting point requires cold

storage to prevent caking.[1]

Boiling Point ~302 °C (at 760 mmHg)

High thermal stability allows for

elevated reaction

temperatures.[1]

Density 1.235 g/cm³

Denser than water; facilitates

phase separation in aqueous

workups.[1]

Solubility
Soluble in MeOH, EtOH,

DMSO, EtOAc

Poor water solubility requires

organic co-solvents for

biological assays.[1]

pKa (Phenol) ~9.9

Acidity allows selective

deprotonation over the alkyl

chloride.[1]

Part 2: Synthetic Routes & Process Chemistry[1]
Achieving high selectivity for the mono-alkylated product (4-(2-chloroethoxy)phenol) over the

bis-alkylated byproduct (1,4-bis(2-chloroethoxy)benzene) is the primary challenge in synthesis.

[1]

Protocol 1: Selective Mono-Alkylation of
Hydroquinone[1]
Mechanism: Nucleophilic substitution (

) of hydroquinone on 1-bromo-2-chloroethane.[1] Critical Control Point: The stoichiometry of
hydroquinone must be in excess (2.5–3.0 equivalents) to statistically favor mono-alkylation.[1]

Reagents:
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Hydroquinone (3.0 eq)[1]

1-Bromo-2-chloroethane (1.0 eq)[1]

Potassium Carbonate (

) (1.2 eq)[1]

Solvent: Acetone or Acetonitrile (Reagent Grade)[1]

Step-by-Step Methodology:

Dissolution: Charge a reaction vessel with Hydroquinone (3.0 eq) and Acetone (0.5 M

concentration relative to HQ).

Base Addition: Add

(1.2 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. Note:
The solution will darken due to partial oxidation of the phenoxide.[1]

Electrophile Addition: Add 1-Bromo-2-chloroethane (1.0 eq) dropwise over 1 hour. Causality:

Slow addition prevents high local concentrations of the alkylating agent, reducing bis-

alkylation.[1]

Reflux: Heat the mixture to reflux (approx. 56 °C for acetone) for 12–16 hours. Monitor by

TLC (Hexane:EtOAc 7:3).[1]

Workup:

Filter off inorganic salts (

).[1]

Concentrate the filtrate to remove acetone.[1]

Redissolve residue in Ethyl Acetate and wash with 1M HCl (to neutralize residual

phenoxide) followed by water.[1]
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Purification: The excess hydroquinone is water-soluble; however, rigorous washing with

5% NaOH can remove unreacted HQ if the product is kept in the organic phase (careful

pH control required as product is also a phenol).[1] Alternatively, use column

chromatography on silica gel.[1]

Visualization: Synthetic Pathway & Byproduct Control
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Figure 1: Reaction scheme highlighting the competitive pathway to the bis-alkylated impurity

and the stoichiometric control required to favor the target mono-ether.

Part 3: Reactivity Landscape & Drug Development
Applications[1]
The molecule's value is defined by its orthogonal reactivity.[1] The phenol (

) and alkyl chloride (

) can be manipulated independently.[1]

The "Linker" Strategy (Cl-Displacement)
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The chloroethyl group is a "masked" amine handle.[1] In medicinal chemistry, this motif is used

to link pharmacophores to solubilizing groups (e.g., piperazines).[1]

Reaction: Finkelstein modification or direct amination.[1]

Protocol: React 4-(2-chloroethoxy)phenol with a secondary amine (e.g., N-

methylpiperazine) in DMF with NaI (catalytic) and

at 80 °C.

Application: Synthesis of Aripiprazole analogs or Tamoxifen derivatives where the ethoxy-

amine chain is critical for receptor binding depth.[1]

The "Core" Strategy (Phenol Functionalization)
The phenol group serves as the anchor point for building complex aryl systems.[1]

Reaction: Suzuki-Miyaura Coupling (requires conversion of phenol to triflate) or Williamson

Ether Synthesis.[1]

Application: Creating bi-aryl ether scaffolds common in Tyrosine Kinase Inhibitors (TKIs).[1]

Visualization: Divergent Reactivity[1]
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Figure 2: Divergent synthetic pathways.[1] Path A utilizes the alkyl chloride for amine coupling,

while Path B utilizes the phenol for scaffold extension.[1]
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Part 4: Safety & Handling (E-E-A-T)[1]
As a chlorophenol derivative, this compound poses specific risks that must be mitigated via

engineering controls.

Skin Sensitization: Like many alkylating agents, the chloroethoxy tail can alkylate skin

proteins, leading to allergic contact dermatitis.[1] Double-gloving (Nitrile) is mandatory.[1]

Ocular Hazards: Phenols are corrosive to corneal tissue.[1] Use a full face shield when

handling >10g quantities.[1]

Storage: Store under inert atmosphere (

) at 2–8 °C. The phenol group is prone to oxidation (turning pink/brown) upon prolonged air
exposure.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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Phone: (601) 213-4426
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